molecular formula C13H18ClNO2 B195616 Hydroxybupropion CAS No. 92264-81-8

Hydroxybupropion

Cat. No. B195616
CAS RN: 92264-81-8
M. Wt: 255.74 g/mol
InChI Key: AKOAEVOSDHIVFX-UHFFFAOYSA-N
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Description

Hydroxybupropion is the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism .


Synthesis Analysis

Hydroxybupropion is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . The formation of hydroxybupropion was followed by TLC in pure ethyl acetate .


Molecular Structure Analysis

The molecular formula of Hydroxybupropion is C13H18ClNO2 . The IUPAC name is (±)-1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanone .


Chemical Reactions Analysis

Bupropion is extensively metabolized in humans. Three metabolites are active: hydroxybupropion, which is formed via hydroxylation of the tert-butyl group of bupropion, and the amino-alcohol isomers, threohydrobupropion and erythrohydrobupropion, which are formed via reduction of the carbonyl group .


Physical And Chemical Properties Analysis

Hydroxybupropion is a solid compound with a molecular weight of 255.74 g/mol . It is soluble in DMSO at 90 mg/mL .

Scientific Research Applications

  • Interaction with Herbal Medicine

    Baicalin, an herbal medicine, significantly induced CYP2B6-catalyzed bupropion hydroxylation, suggesting potential interactions with other CYP2B6 substrate drugs (Fan et al., 2009).

  • Behavioral and Monoamine Transporter Effects

    Hydroxybupropion enantiomers impact monoamine transporters and nicotinic acetylcholine receptor subtypes, suggesting their role in the clinical and behavioral effects of bupropion, especially in smoking cessation (Damaj et al., 2004).

  • Smoking Cessation Pharmacology

    Hydroxybupropion contributes to bupropion's pharmacologic effects in smoking cessation, with genetic variation in CYP2B6 influencing hydroxybupropion formation and treatment response (Zhu et al., 2012).

  • Bupropion Pharmacokinetics and Genetic Variants

    CYP2C19 genetic variants influence bupropion pharmacokinetics but not smoking cessation outcomes, highlighting the role of hydroxybupropion in bupropion response (Zhu et al., 2014).

  • Nicotine Dependence Behavior

    Hydroxybupropion enantiomers affect various aspects of nicotine dependence in mice, indicating their potential as drug candidates for smoking cessation (Damaj et al., 2010).

  • Serum Concentrations for Dose Optimization

    Monitoring 4-hydroxybupropion serum levels can guide antidepressant drug therapy with bupropion, with evidence suggesting blood levels above a certain threshold for therapeutic improvement (Laib et al., 2014).

  • Transfer Across Placenta in Pregnancy

    Bupropion and its metabolites, including hydroxybupropion, cross the placenta, indicating fetal exposure during maternal bupropion use (Fokina et al., 2016).

  • Influence of CYP2B6 Polymorphisms

    CYP2B6 allelic variants significantly influence the clinical concentrations and metabolism of bupropion enantiomers, affecting therapeutic outcomes (Kharasch & Crafford, 2018).

  • Impact on Steady-State Serum Concentrations

    The CYP2B6*6 variant allele is associated with reduced formation of hydroxybupropion, potentially affecting clinical response in psychiatric patients (Høiseth et al., 2015).

  • Influence of Genetic Polymorphisms

    Genetic polymorphisms of CYP2B6 affect pharmacokinetic parameters of both bupropion and hydroxybupropion, impacting the clinical administration of bupropion in Chinese patients (Ma et al., 2018).

Safety And Hazards

Bupropion is a uniquely dangerous and increasingly common source of intoxication, especially the extended-release formulations . Neurologic effects are major signs of intoxication that should be carefully managed .

properties

IUPAC Name

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOAEVOSDHIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002894
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxybupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydroxybupropion

CAS RN

92264-81-8, 82793-84-8
Record name 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92264-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybupropion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYBUPROPION, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1-methyl-propan-1-ol (14 ml, 0.15 mol) was added to α-bromo-3′chloro propiophenone (18 g, 73 mmol) in suspension in chloroform (50 ml), with two crystals of sodium iodide. The reaction was heated under reflux overnight. After filtration the organic phase was extracted twice with a 2M HCl solution (2×100 ml). The aqueous phase wash washed with DCM then neutralised with sodium carbonate. The aqueous layer was extracted with DCM. The organic phase was dried over magnesium sulphate, filtered and evaporated. Recrystallisation from chloroform gives the desired compound in 55% yield as a white solid (10.2 g, 40 mmol).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,280
Citations
AR Masters, M McCoy, DR Jones, Z Desta - Journal of Chromatography B, 2016 - Elsevier
Bupropion metabolites formed via oxidation and reduction exhibit pharmacological activity, but little is known regarding their stereoselective disposition. A novel stereoselective liquid …
Number of citations: 30 www.sciencedirect.com
AK Laib, S Brünen, P Pfeifer, P Vincent… - Therapeutic drug …, 2014 - journals.lww.com
… For this study, we measured the serum levels of 4-hydroxybupropion using a newly … of 4-hydroxybupropion. We aimed to calculate a therapeutic range for 4-hydroxybupropion that is …
Number of citations: 36 journals.lww.com
H Xu, KK Loboz, AS Gross… - … of Molecular Asymmetry, 2007 - Wiley Online Library
… (2R,3R)‐Hydroxybupropion was the predominant … on hydroxybupropion concentrations was observed, with rifampicin influencing the pharmacokinetics of each hydroxybupropion …
Number of citations: 33 onlinelibrary.wiley.com
S Eum, F Sayre, AM Lee, JC Stingl… - … : The Journal of …, 2022 - Wiley Online Library
Introduction Bupropion is metabolized to its active metabolite, hydroxybupropion (HB), by the genetically polymorphic cytochrome P450 2B6 (CYP2B6) enzyme. Despite its significant …
AM Teitelbaum, AM Flaker, ED Kharasch - Journal of Chromatography B, 2016 - Elsevier
… Accordingly, (S,S)-hydroxybupropion is now considered the most active metabolite of … of hydroxybupropion. Of note, changes in clinical (S,S)-hydroxybupropion concentrations would …
Number of citations: 23 www.sciencedirect.com
R Coles, ED Kharasch - Journal of Chromatography B, 2007 - Elsevier
… ng/ml in each bupropion and hydroxybupropion enantiomer, … hydroxybupropion. This is the first LC–MS/MS assay to analyze the enantiomers of both bupropion and hydroxybupropion …
Number of citations: 105 www.sciencedirect.com
MS Joy, RF Frye, K Stubbert, KR Brouwer… - Journal of clinical …, 2010 - ncbi.nlm.nih.gov
… disposition of bupropion and hydroxybupropion, we collected and assayed the urine. Our current results showed that although bupropion and hydroxybupropion exhibited a fairly low …
Number of citations: 16 www.ncbi.nlm.nih.gov
LM Hesse, K Venkatakrishnan, LL von Moltke… - Drug metabolism and …, 2000 - ASPET
… CYP2B6 is identified as having the major role in hydroxybupropion formation. In addition, we investigated the possibility of CYP2D6 inhibition by bupropion or hydroxybupropion. Finally…
Number of citations: 352 dmd.aspetjournals.org
D Yeniceli, E Şener, OT Korkmaz, D Doğrukol-Ak… - Talanta, 2011 - Elsevier
A specific and highly sensitive liquid chromatography–electrospray mass spectrometry (LC–ESI-MS) method for the direct determination of bupropion (BUP) and its main metabolite …
Number of citations: 40 www.sciencedirect.com
PK Kiptoo, KS Paudel, DC Hammell, RR Pinninti… - Journal of …, 2009 - Elsevier
This investigation includes an evaluation of the percutaneous absorption of bupropion (BUP) and hydroxybupropion (BUPOH) in vitro and in vivo. In addition, a carbamate prodrug of …
Number of citations: 33 www.sciencedirect.com

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